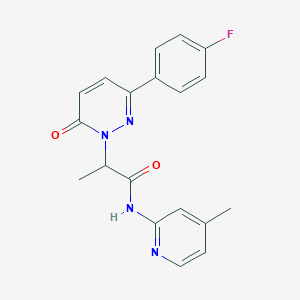![molecular formula C17H12F3N3O3S B2661136 2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226443-91-9](/img/structure/B2661136.png)
2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of metal-promoted tandem nitration and halogenation reactions . These reactions often employ reagents such as Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
Trifluoromethyl triflate: Used as a source of the trifluoromethoxy group.
Uniqueness
2-(methylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the nitrophenyl and methylsulfanyl groups provide additional reactivity and potential for bioactivity.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3S/c1-27-16-21-10-15(11-3-2-4-13(9-11)23(24)25)22(16)12-5-7-14(8-6-12)26-17(18,19)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZDVWYGJWPSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
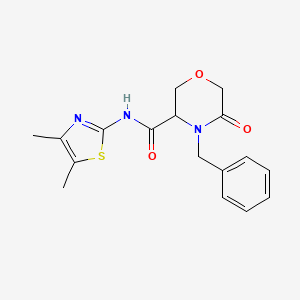
![6-fluoro-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2661055.png)
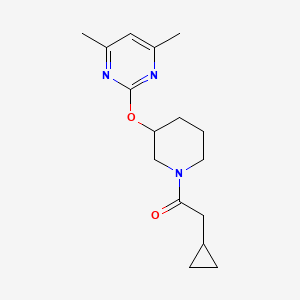
![5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2661059.png)
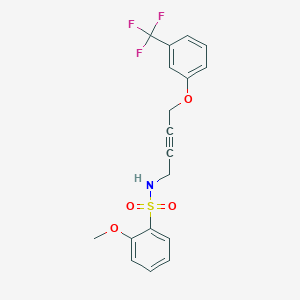
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide](/img/structure/B2661061.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661066.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2661067.png)
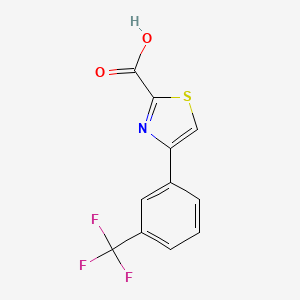
![1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2661070.png)
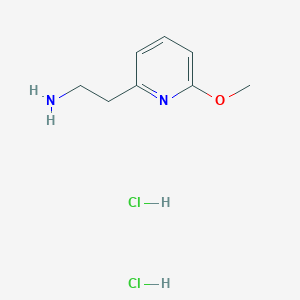
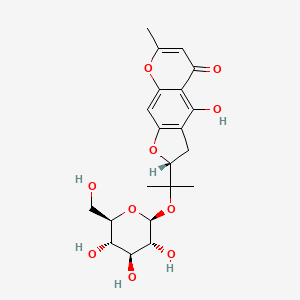
![3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2661074.png)
